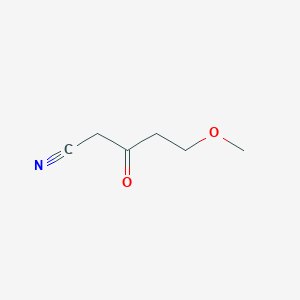

5-Methoxy-3-oxopentanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-9-5-3-6(8)2-4-7/h2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVARHUSTHBTMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methoxy-3-oxopentanenitrile chemical properties and structure

An In-Depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Structure, Properties, and Synthetic Potential

Introduction

This compound is a bifunctional organic compound featuring a nitrile, a ketone, and an ether moiety within a five-carbon backbone. This unique combination of functional groups makes it a molecule of significant interest for researchers and scientists, particularly in the fields of organic synthesis and drug development. While not an active pharmaceutical ingredient itself, its structural attributes position it as a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and potential pharmaceutical intermediates. The strategic placement of its reactive sites—the electrophilic ketone, the versatile nitrile, and the acidic α-protons—offers a rich landscape for chemical transformations.

This technical guide provides a comprehensive analysis of this compound, beginning with its core chemical and physical properties and structure. It delves into a predictive spectroscopic profile, outlines its key reactivity, proposes a viable synthetic pathway, and discusses its potential applications in medicinal chemistry. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 97820-87-6 | [1][2][3] |

| Molecular Formula | C₆H₉NO₂ | [1][2][4] |

| Molecular Weight | 127.14 g/mol | [1][2][4] |

| IUPAC Name | This compound | |

| SMILES | COCCC(=O)CC#N | [2] |

| Boiling Point | No data available | [1] |

| Storage | Sealed in a dry environment, 2-8°C | [1] |

Molecular Structure

This compound is a linear, aliphatic molecule. Its structure is characterized by a pentane chain with a nitrile group (-C≡N) at the C1 position and a ketone group (C=O) at the C3 position. A methoxy group (-OCH₃) is located at the C5 position, forming an ether linkage. This arrangement of functional groups dictates the molecule's chemical behavior and potential for synthetic transformations.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predictive Analysis)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | - Singlet (3H) at ~3.3 ppm (methoxy group, -OCH₃).- Triplet (2H) at ~3.6 ppm (methylene group adjacent to ether oxygen, -O-CH₂-).- Triplet (2H) at ~2.8 ppm (methylene group between ketone and ether, -C(=O)-CH₂-).- Triplet (2H) at ~2.6 ppm (methylene group between ketone and nitrile, -CH₂-C≡N). |

| ¹³C NMR | - ~205 ppm: Ketone carbonyl carbon.- ~118 ppm: Nitrile carbon.- ~70 ppm: Methylene carbon adjacent to ether oxygen.- ~59 ppm: Methoxy carbon.- ~45 ppm: Methylene carbon adjacent to ketone (C4).- ~25 ppm: Methylene carbon adjacent to nitrile (C2). |

| IR Spectroscopy | - ~2250 cm⁻¹: Strong, sharp peak for the C≡N stretch.- ~1715 cm⁻¹: Strong, sharp peak for the C=O (ketone) stretch.- ~1100 cm⁻¹: Strong peak for the C-O (ether) stretch.- ~2850-2950 cm⁻¹: C-H alkane stretches. |

| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 127.06.- Key Fragments: m/z = 96 (loss of -OCH₃), m/z = 71 (cleavage at C4-C5), m/z = 55 (cleavage at C2-C3). |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three primary functional regions. Understanding these reactive sites allows for the strategic design of synthetic routes to more complex molecules.

-

Ketone Carbonyl (C3): This site is electrophilic and susceptible to nucleophilic attack. It can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of imines or ketals. This functionality is a key handle for chain extension and cyclization reactions.[6]

-

Nitrile Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or it can be reduced to a primary amine.[6] In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, and it is generally robust against metabolic degradation.[7]

-

α-Methylene Protons (C2 and C4): The protons on the carbons adjacent (alpha) to the ketone (C2 and C4) are acidic. The protons at C2 are particularly acidic due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups. This acidity allows for easy deprotonation with a suitable base to form a stabilized enolate, which can then act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.

Caption: Key reactive sites of this compound.

Proposed Synthetic Pathway

A survey of the chemical literature does not reveal a standard, published procedure for the synthesis of this compound. However, a chemically sound and efficient pathway can be proposed based on well-established organic reactions. A plausible approach is the Claisen-type condensation between methyl 3-methoxypropanoate and acetonitrile.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound via a base-mediated condensation reaction.

Step 1: Reaction Setup

-

Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

In the flask, prepare a suspension of sodium amide (1.1 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0°C using an ice bath.

Step 2: Condensation Reaction

-

In the dropping funnel, prepare a solution of methyl 3-methoxypropanoate (1.0 equivalent) and anhydrous acetonitrile (1.2 equivalents) in anhydrous diethyl ether.

-

Add this solution dropwise to the stirred sodium amide suspension over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

-

Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Proposed synthetic workflow for this compound.

Relevance in Medicinal Chemistry and Drug Development

The true potential of this compound for drug development professionals lies in its utility as a scaffold or intermediate. The individual functional groups present in the molecule are well-represented in a wide array of approved pharmaceuticals.

-

The Methoxy Group: The methoxy substituent is prevalent in many natural product-derived and synthetic drugs. It is often introduced by medicinal chemists to improve ligand-target binding, modulate physicochemical properties (like solubility and lipophilicity), and enhance metabolic stability (ADME parameters).[8]

-

The Nitrile Group: Over 30 nitrile-containing pharmaceuticals are currently prescribed for a diverse range of conditions.[7] The nitrile often acts as a key pharmacophore, participating in strong dipole interactions or serving as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[7] Its inclusion can significantly enhance the potency and selectivity of a drug candidate.

A structurally related compound, 5-Methoxy-3,5-dioxopentanoic acid, serves as a crucial precursor in the synthesis of intermediates for high-value active pharmaceutical ingredients (APIs), including Risdiplam, a treatment for spinal muscular atrophy (SMA).[9] This highlights the value of the underlying carbon skeleton and functional group arrangement found in this compound for building complex, biologically active molecules.

Safety and Handling

Based on safety data for structurally similar chemicals, this compound should be handled with appropriate care.[10]

-

Hazards: The compound is classified as a combustible liquid and is expected to cause serious eye irritation.[10] It may be harmful if swallowed or in contact with skin.[10]

-

Precautions for Safe Handling:

-

Storage Conditions:

-

Incompatible Materials:

Conclusion

This compound is a valuable, yet under-explored, chemical entity. Its combination of a ketone, a nitrile, and an ether on a flexible aliphatic chain provides multiple handles for synthetic manipulation. While its direct biological activity has not been reported, its potential as a precursor for more complex and potentially pharmacologically active compounds is significant. This guide provides the foundational chemical, structural, and safety information necessary for researchers to begin exploring the synthetic utility of this promising building block in their discovery and development programs.

References

- Fisher Scientific. (n.d.). Safety Data Sheet for 3-Methoxypropanenitrile.

- Thermo Fisher Scientific. (2021). Safety Data Sheet for Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-.

- BenchChem. (n.d.). 5-Oxopentanenitrile | 3350-74-1.

- BLD Pharm. (n.d.). 97820-87-6 | this compound.

- Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | this compound.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for (2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.

- ECHEMI. (n.d.). Buy 5-Methoxyindole-3-acetonitrile Pharmaceutical grade.

- Sigma-Aldrich. (n.d.). 5-METHOXYINDOLE-3-ACETONITRILE | 2436-17-1.

- BIOFOUNT. (n.d.). 5-Methoxy-3-oxo-pentanenitrile.

- PubChem. (n.d.). 2-Methoxy-3-oxopentanenitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. National Center for Biotechnology Information.

- BenchChem. (n.d.). Application Notes: 5-Methoxy-3,5-dioxopentanoic Acid as a Versatile Precursor for Pharmaceutical Intermediates.

- LibreTexts Chemistry. (n.d.). 5: Organic Spectrometry.

- meriSTEM. (2021). Spectroscopy worked example combining IR, MS and NMR. YouTube.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-3,5-dioxopentanoic Acid.

- PubChem. (n.d.). 5-Oxopentanenitrile. National Center for Biotechnology Information.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.

- University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- BenchChem. (n.d.). An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry.

- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.

- Oztaskin, N., Goksu, S., & Secen, H. (2006). An Alternative and Straightforward Synthesis of Dopaminergic 5–Methoxy–1,2,3,4–tetrahydronaphthalen–2–amine. Indian Journal of Chemistry - Section B, 45(8), 1934-1937.

- ChemicalBook. (n.d.). 5-Methoxytryptamine synthesis.

- de la Torre, G., & Domling, A. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488.

Sources

- 1. 97820-87-6|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 97820-87-6|5-Methoxy-3-oxo-pentanenitrile|5-Methoxy-3-oxo-pentanenitrile|-范德生物科技公司 [bio-fount.com]

- 4. 2-Methoxy-3-oxopentanenitrile | C6H9NO2 | CID 87485399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 6. benchchem.com [benchchem.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Methoxy-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

β-Ketonitriles are a class of organic compounds characterized by the presence of both a ketone and a nitrile functional group, separated by a methylene group. This unique structural motif imparts a rich and versatile reactivity, making them highly valuable building blocks in organic synthesis. They serve as precursors to a wide array of more complex molecules, including various heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.

5-Methoxy-3-oxopentanenitrile, with its terminal methoxy group, presents an interesting scaffold for the introduction of this functionality into larger, more complex molecules. The strategic placement of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide aims to provide a thorough understanding of a reliable synthetic route to this compound, empowering researchers to incorporate it into their synthetic strategies.

Proposed Synthetic Pathway: Claisen-Type Condensation

The most logical and widely employed method for the synthesis of β-ketonitriles is a variation of the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a nitrile. For the synthesis of this compound, the proposed pathway involves the reaction of methyl 3-methoxypropanoate with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride.

The reaction mechanism proceeds through the following key steps:

-

Deprotonation of Acetonitrile: A strong base abstracts a proton from the α-carbon of acetonitrile, which is acidic due to the electron-withdrawing effect of the nitrile group. This generates a resonance-stabilized carbanion (acetonitrile enolate).

-

Nucleophilic Attack: The acetonitrile carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of methyl 3-methoxypropanoate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-ketonitrile.

The equilibrium of this reaction is driven towards the product by the deprotonation of the newly formed β-ketonitrile, which has an even more acidic α-proton between the two electron-withdrawing groups.

Diagram of the Proposed Synthetic Pathway

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Adapted from General Procedures)

This protocol is adapted from established procedures for the synthesis of similar β-ketonitriles and should be considered a starting point for optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-methoxypropanoate | C₅H₁₀O₃ | 118.13 | 11.81 g | 0.10 |

| Acetonitrile | C₂H₃N | 41.05 | 6.16 g (7.8 mL) | 0.15 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.48 g | 0.11 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.

-

Ensure all glassware is thoroughly dried to prevent quenching of the strong base.

-

Purge the apparatus with an inert gas (e.g., nitrogen or argon).

-

-

Reagent Addition:

-

To the reaction flask, add sodium ethoxide (7.48 g, 0.11 mol) and anhydrous diethyl ether (150 mL).

-

Stir the suspension to form a slurry.

-

In the dropping funnel, place a mixture of acetonitrile (7.8 mL, 0.15 mol) and anhydrous diethyl ether (50 mL).

-

-

Formation of the Acetonitrile Enolate:

-

Slowly add the acetonitrile/ether mixture from the dropping funnel to the stirred suspension of sodium ethoxide over a period of 30 minutes.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

-

Condensation Reaction:

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add methyl 3-methoxypropanoate (11.81 g, 0.10 mol) to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Carefully quench the reaction by slowly adding 100 mL of cold water.

-

Transfer the mixture to a separatory funnel.

-

Neutralize the aqueous layer by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the appropriate boiling point. Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization of this compound

As no experimentally determined spectroscopic data for this compound is readily available, the following characterization data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show the following signals:

-

~3.3 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy group (-OCH₃).

-

~3.7 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the methoxy group (-OCH₂-). The triplet splitting would arise from coupling with the adjacent methylene group.

-

~2.8 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group adjacent to the ketone (-C(=O)CH₂-). This signal would also be a triplet due to coupling with the neighboring methylene group.

-

~3.5 ppm (s, 2H): A singlet corresponding to the two protons of the methylene group between the ketone and the nitrile group (-C(=O)CH₂CN). These protons are highly deshielded due to the two adjacent electron-withdrawing groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum is expected to show the following signals:

-

~200-205 ppm: Ketone carbonyl carbon (-C=O).

-

~115-120 ppm: Nitrile carbon (-CN).

-

~70-75 ppm: Methylene carbon adjacent to the methoxy group (-OCH₂-).

-

~58-60 ppm: Methoxy carbon (-OCH₃).

-

~40-45 ppm: Methylene carbon adjacent to the ketone (-C(=O)CH₂-).

-

~25-30 ppm: Methylene carbon between the ketone and nitrile (-C(=O)CH₂CN).

IR (Infrared) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N stretch of the nitrile group.

-

~1715 cm⁻¹: A strong, sharp peak corresponding to the C=O stretch of the ketone group.

-

~1100 cm⁻¹: A strong C-O stretch from the ether linkage.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene and methyl groups.

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is a common and effective base for Claisen-type condensations. Its use ensures a sufficient concentration of the acetonitrile enolate to initiate the reaction. Sodium hydride is another strong base that can be used, which has the advantage of producing hydrogen gas as a byproduct that can be easily removed from the reaction mixture.

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any water present will react with the strong base, quenching it and preventing the deprotonation of acetonitrile, thus inhibiting the desired reaction.

-

Solvent: Anhydrous diethyl ether is a suitable solvent as it is inert to the reaction conditions and effectively solubilizes the starting materials. Other aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene could also be employed.

-

Temperature Control: The initial addition of the ester is carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions. The reaction is then allowed to proceed at room temperature to ensure a reasonable reaction rate.

-

Work-up: The reaction is quenched with water to destroy any remaining base. Neutralization with a weak acid brings the product out of its enolate form. The subsequent washes with sodium bicarbonate and brine are to remove any acidic or water-soluble impurities.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. By adapting a well-established Claisen-type condensation protocol, researchers can reliably access this valuable synthetic intermediate. The provided step-by-step methodology, coupled with an understanding of the underlying chemical principles and predicted characterization data, should serve as a valuable resource for scientists in drug development and organic synthesis. While the provided spectroscopic data is predictive, it offers a strong basis for the identification and characterization of the synthesized product.

References

- General principles of β-ketonitrile synthesis can be found in advanced organic chemistry textbooks and review articles on Claisen condensations. Specific citations for analogous procedures would be included here if a direct protocol was available.

5-Methoxy-3-oxopentanenitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule of interest in synthetic organic chemistry. While specific literature on this compound is limited, this guide consolidates available data, including its chemical and physical properties, and provides insights into its synthesis, reactivity, and potential applications by drawing parallels with the well-established chemistry of β-ketonitriles. This document aims to serve as a foundational resource for researchers exploring the synthetic utility of this and related compounds in the development of novel chemical entities.

Introduction: The Synthetic Potential of a Versatile Building Block

This compound belongs to the class of β-ketonitriles, a group of compounds renowned for their synthetic versatility. The strategic placement of a ketone and a nitrile group creates a unique electronic landscape within the molecule, rendering it a valuable precursor for a diverse array of more complex structures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of a methoxy group introduces an additional point of functionality and can influence the compound's solubility and reactivity. This guide will delve into the core characteristics of this compound, offering a blend of established knowledge on β-ketonitriles and specific data where available.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 97820-87-6 | [1] |

| Molecular Formula | C6H9NO2 | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC(=O)CC(=O)C#N | |

| Appearance | Not specified in available literature | |

| Boiling Point | No data available | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis of this compound: A Proposed Protocol

Reaction Principle

The synthesis proceeds via the deprotonation of acetonitrile at the α-carbon by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of a suitable methoxy-containing ester, such as methyl methoxyacetate. Subsequent elimination of the methoxide leaving group yields the target β-ketonitrile.

Proposed Experimental Protocol

Materials:

-

Methyl methoxyacetate

-

Acetonitrile

-

Sodium hydride (NaH) (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., argon or nitrogen).

-

Base Suspension: Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.

-

Nitrile Addition: Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride at room temperature.

-

Ester Addition: The mixture is cooled to 0°C in an ice bath. Methyl methoxyacetate (1.0 equivalent) is then added dropwise via the dropping funnel, ensuring the temperature remains below 5°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the slow and careful addition of cold water at 0°C. The mixture is then acidified to a pH of ~2-3 with dilute HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.4 | Singlet | 3H |

| -CH₂- (adjacent to O) | ~3.7 | Triplet | 2H |

| -CH₂- (adjacent to C=O) | ~2.8 | Triplet | 2H |

| -CH₂- (adjacent to CN) | ~3.5 | Singlet | 2H |

Note: The methylene protons adjacent to the carbonyl and nitrile groups are diastereotopic and may appear as a more complex multiplet.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~59 |

| -CH₂- (adjacent to O) | ~70 |

| C=O | ~200 |

| -CH₂- (adjacent to C=O) | ~45 |

| -CH₂- (adjacent to CN) | ~25 |

| C≡N | ~117 |

Infrared (IR) Spectroscopy

The IR spectrum of a β-ketonitrile is characterized by strong absorptions from the carbonyl and nitrile groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C≡N stretch | 2260 - 2220 | Medium |

| C=O stretch | 1750 - 1680 | Strong |

| C-O stretch | 1300 - 1000 | Strong |

| C-H stretch (sp³) | 2950 - 2850 | Medium to Strong |

The C=O stretching frequency can be influenced by the degree of enolization. The presence of a broad O-H stretch around 3500-3200 cm⁻¹ would indicate the presence of the enol tautomer.

Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 127. The fragmentation pattern will likely be dominated by cleavage adjacent to the carbonyl group (α-cleavage) and loss of small neutral molecules.[3]

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound.

Chemical Reactivity and Synthetic Applications

The dual functionality of β-ketonitriles like this compound makes them highly versatile intermediates in organic synthesis.

Reactivity at the α-Methylene Position

The methylene group situated between the ketone and nitrile functionalities is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including:

-

Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

-

Acylation: Reaction with acyl chlorides or anhydrides to form diketonitriles.

-

Aldol Condensation: Reaction with aldehydes or ketones.

Reactions of the Carbonyl and Nitrile Groups

Both the ketone and nitrile groups are susceptible to nucleophilic attack. This allows for a wide range of transformations:

-

Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone and nitrile can be reduced.

-

Cyclization Reactions: β-Ketonitriles are excellent precursors for the synthesis of various heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

Potential as a Building Block in Drug Discovery

The structural motifs accessible from this compound are of significant interest in drug discovery. The ability to readily construct substituted heterocyclic scaffolds makes it a valuable starting material for generating libraries of compounds for biological screening. While no specific biological activities have been reported for this compound itself, the broader class of methoxy-substituted compounds has shown a range of activities, including antimicrobial and anticancer properties.

Safety and Handling

While a comprehensive safety data sheet (SDS) for this compound is not widely available, information for the general class of nitriles and ketones, along with available supplier information, suggests the following precautions:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

Handling: Should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

This compound is a promising yet underexplored chemical entity with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of a ketone and a nitrile with the influence of a methoxy group, opens avenues for the construction of a wide range of complex molecules, particularly heterocyclic systems of medicinal interest. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging the well-documented chemistry of β-ketonitriles. Further research into the specific reactivity and biological activity of this compound and its derivatives is warranted and could lead to the discovery of novel compounds with valuable applications.

References

- Spectrometric studies and theoretical calculations of some β-ketonitriles. (2025). ResearchGate.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- IR Absorption Table. (n.d.). University of California, Los Angeles.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Reactivity-selectivity properties of reactions of carcinogenic electrophiles and nucleosides: influence of pH on site selectivity. (1985). PubMed.

- 3-Formylchromones as diverse building blocks in heterocycles synthesis. (2013). European Journal of Chemistry.

- 5-Methoxy-1H-indole-3-acetonitrile. (n.d.). ATB (Automated Topology Builder).

- 5-Methoxy-3,4-di[(4-methylphenyl)sulfanyl]-2(5H)-furanone in the reactions with nitrogen-containing nucleophiles. (2013). ResearchGate.

- Reactions of 5-(4-methoxy-3-methylphenyl)-2(3H)-furanone with some electrophilic and nucleophilic reagents. (2017). European Journal of Chemistry.

Sources

An In-depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Properties, Synthesis, and Reactivity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-oxopentanenitrile, a bifunctional molecule featuring a methoxy, a ketone, and a nitrile group, represents a potentially versatile building block in organic synthesis. As a member of the β-ketonitrile class of compounds, it possesses a unique electronic profile that allows for a range of chemical transformations. The strategic placement of the electron-withdrawing ketone and nitrile functionalities activates the intervening methylene group, rendering it susceptible to a variety of nucleophilic and electrophilic reactions. This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, along with a detailed exploration of its synthesis and reactivity based on established principles for β-ketonitriles. While specific experimental data for this particular molecule is limited in publicly available literature, this document aims to provide a robust framework for its handling, application, and further investigation by drawing upon data from analogous compounds and well-understood reaction mechanisms.

Molecular Structure and Identification

The fundamental structure of this compound is key to understanding its chemical behavior.

Caption: 2D structure of this compound.

Physical and Chemical Properties

Specific experimental data for the physical properties of this compound are not widely available. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₆H₉NO₂ | [1] |

| Molecular Weight | 127.14 g/mol | [1] |

| CAS Number | 97820-87-6 | [1] |

| Appearance | Likely a colorless to light-yellow liquid or low-melting solid | General properties of similar small organic molecules. |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water. | Based on the presence of polar functional groups and a relatively short carbon chain. |

| Storage | Sealed in a dry environment at 2-8°C. | [1] |

| SMILES | N#CCC(CCOC)=O | [1] |

Synthesis of this compound

β-Ketonitriles are commonly synthesized via the acylation of nitriles. A plausible and efficient method for the synthesis of this compound is the condensation of the anion of acetonitrile with a suitable methoxy-substituted ester, such as methyl 3-methoxypropanoate, in the presence of a strong, non-nucleophilic base.[2]

Sources

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to the Reactivity Profile of 5-Methoxy-3-oxopentanenitrile

In the landscape of modern drug discovery and fine chemical synthesis, the strategic design of molecular scaffolds is paramount. β-Ketonitriles are a class of compounds that have garnered significant attention for their remarkable synthetic versatility.[1][2][3] Their dual functionality allows for a diverse range of chemical transformations, making them invaluable precursors for complex molecular architectures, particularly in the synthesis of heterocyclic compounds with significant biological activities.[1][4] This guide focuses on a specific, yet highly representative member of this class: This compound .

This document provides an in-depth analysis of the reactivity profile of this compound. Moving beyond a simple catalog of reactions, we will explore the electronic and steric factors that govern its chemical behavior. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique characteristics for the construction of novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 97820-87-6) is characterized by the presence of a ketone, a nitrile, and a methoxy ether group. This combination of functionalities within a five-carbon chain creates a unique electronic environment that dictates its reactivity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97820-87-6 | [5] |

| Molecular Formula | C₆H₉NO₂ | [5] |

| Molecular Weight | 127.14 g/mol | [5] |

| SMILES | COCCC(=O)CC#N | [5] |

| Storage Conditions | 2-8°C, Keep Dry | [5] |

Core Reactivity Analysis: A Multi-faceted Intermediate

The reactivity of this compound is not monolithic; it is a confluence of the distinct chemical properties of its functional groups. Understanding these individual contributions and their interplay is critical for predicting its behavior and designing successful synthetic strategies.

Caption: Core reactive centers in this compound.

The α-Methylene Bridge: The Nucleophilic Heart

The most significant feature driving the synthetic utility of β-ketonitriles is the pronounced acidity of the methylene protons (C2) situated between the carbonyl and nitrile groups. Both flanking groups are strongly electron-withdrawing, which stabilizes the resulting conjugate base—a nucleophilic carbanion (enolate).

-

Causality: This high acidity allows for facile deprotonation using a wide range of bases, from strong non-nucleophilic bases like sodium hydride (NaH) to milder bases like potassium carbonate or organic amines, depending on the desired reaction. The choice of base and solvent is critical; for instance, using an alkoxide base that matches an ester electrophile can prevent unwanted transesterification side reactions.

-

Applications: This nucleophilic center is the primary site for:

-

Alkylation and Acylation: Forming new carbon-carbon or carbon-heteroatom bonds.

-

Condensation Reactions: Such as Knoevenagel or Michael additions, which are foundational for building molecular complexity.[4]

-

The Ketone Carbonyl Group: The Electrophilic Hub

The carbonyl carbon (C3) is electron-deficient due to the polarity of the C=O bond, making it a prime target for nucleophiles.[4] Its reactivity is typical of ketones and includes:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, or cyanide yield tertiary alcohols.

-

Reduction: Can be selectively reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) without affecting the nitrile group under controlled conditions.

-

Protection/Deprotection: The ketone can be protected as a ketal (e.g., using ethylene glycol) to allow for selective chemistry at other sites, a common strategy in multi-step synthesis.

The Nitrile Group: A Versatile Functional Handle

The nitrile group (C1) is a robust and highly versatile functional group. While less reactive than the ketone, it undergoes several important transformations:

-

Hydrolysis: Under acidic or basic conditions, it can be fully hydrolyzed to a carboxylic acid or partially to a primary amide.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a primary amine.[6]

-

Cycloadditions: The nitrile can participate in [3+2] cycloadditions with reagents like azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.[1]

The Methoxy Group: A Modulating Influence

The methoxy group is generally stable under neutral and basic conditions. Its primary influence is electronic, acting as an electron-donating group. In the context of drug development, the methoxy group is a prevalent substituent known to favorably modulate physicochemical properties, ligand-target binding, and ADME parameters.[7] It can, however, be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, providing another synthetic handle if desired.

Key Synthetic Transformations & Protocols

The true power of this compound is realized in its application as a versatile intermediate. β-Ketonitriles are widely used as precursors for a variety of pharmaceuticals, including anticancer, anti-inflammatory, and antimalarial drugs.[1]

Exemplary Protocol 1: Base-Mediated α-Alkylation

This protocol describes a general, self-validating system for the C-alkylation at the active methylene position.

Objective: To form a new C-C bond at the C2 position via enolate formation and subsequent reaction with an alkyl halide.

Caption: Workflow for the α-alkylation of this compound.

Step-by-Step Methodology:

-

System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with this compound (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material (~0.2 M concentration).

-

Expertise Note: Anhydrous conditions are critical to prevent the quenching of the sodium hydride base and the enolate intermediate. THF is an excellent solvent for stabilizing the enolate.

-

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is added portion-wise. The reaction is allowed to stir at 0°C for 30 minutes.

-

Expertise Note: The use of a slight excess of NaH ensures complete deprotonation. Adding it at 0°C controls the initial exotherm and hydrogen gas evolution.

-

-

Alkylation: The chosen alkylating agent (e.g., benzyl bromide, 1.0 eq) is added dropwise via syringe. The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours.

-

Trustworthiness Note: The reaction progress must be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and the formation of a new, less polar spot corresponding to the product.

-

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Validation: The crude residue is purified by flash column chromatography on silica gel. The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Exemplary Protocol 2: Heterocycle Synthesis (Gewald Reaction Variant)

β-Ketonitriles are classic substrates for synthesizing highly substituted heterocycles. This protocol outlines a plausible pathway to a substituted aminopyridine derivative.

Objective: To construct a substituted 2-amino-3-cyanopyridine ring, a common pharmacophore.

Step-by-Step Methodology:

-

Initial Condensation: In a round-bottom flask, this compound (1.0 eq) is condensed with an active methylene compound like malononitrile (1.0 eq) in ethanol, catalyzed by a basic catalyst such as piperidine. This forms a Michael adduct.

-

Expertise Note: This initial Knoevenagel-type condensation/Michael addition is a common strategy to build up the necessary carbon framework for cyclization.

-

-

Cyclization: The intermediate from step 1 is treated with a base (e.g., sodium ethoxide) and heated under reflux. This induces an intramolecular cyclization followed by tautomerization and elimination to afford the aromatic pyridine ring.

-

Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture. It can be collected by filtration. If not, an aqueous workup followed by extraction and recrystallization or column chromatography is performed.

-

Validation: The final heterocyclic product is characterized thoroughly by spectroscopic methods (NMR, IR, MS) to confirm its structure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar β-ketonitriles and related compounds suggest the following precautions.[8][9]

Table 2: General Safety and Hazard Information

| Hazard Type | Precautionary Measures | GHS Pictogram (Anticipated) |

| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[8][9] | GHS07 (Exclamation Mark) |

| Eye Irritation | Causes serious eye irritation. Wear eye/face protection.[8][9] | GHS07 (Exclamation Mark) |

| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/mist.[8][9] | GHS07 (Exclamation Mark) |

| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product.[8] | GHS07 (Exclamation Mark) |

| Incompatible Materials | Strong oxidizing agents.[8][9] | N/A |

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended (2-8°C).[5]

Conclusion

This compound emerges as a molecule of significant synthetic potential. Its reactivity is dominated by the nucleophilic character of its α-methylene bridge, complemented by the electrophilic ketone and the versatile nitrile functional group. This trifecta of reactivity allows for a broad array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex organic molecules and pharmacologically active heterocycles. By understanding the causal relationships between its structure and chemical behavior, researchers can effectively harness its capabilities to accelerate innovation in drug discovery and chemical synthesis.

References

- Vulcanchem. (n.d.). Ketonitril - 142287-55-6.

- CymitQuimica. (2024). Safety Data Sheet.

- BLD Pharm. (n.d.). 97820-87-6|this compound.

- Benchchem. (n.d.). 5-Oxopentanenitrile | 3350-74-1.

- Unknown Authors. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances.

- Thieme E-Books & E-Journals. (n.d.). Recent Advances in the Synthesis of β-Ketonitriles.

- ResearchGate. (n.d.). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

- Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

- BenchChem. (2025). An In-depth Technical Guide to 5-Methoxy-3,5-dioxopentanoic Acid: A Key Intermediate in Synthetic Chemistry.

- PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid.

- AK Scientific, Inc. (2022). Safety Data Sheet: (2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

- Arctom Scientific. (n.d.). CAS NO. 97820-87-6 | this compound.

- CymitQuimica. (n.d.). This compound.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

Sources

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. KETONITRIL (142287-55-6) for sale [vulcanchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. benchchem.com [benchchem.com]

- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

An In-Depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methoxy-3-oxopentanenitrile, a bifunctional molecule of interest in synthetic organic chemistry. While specific historical discovery data for this compound is not extensively documented in scientific literature, its identity as a β-ketonitrile places it within a well-established class of chemical intermediates. This guide will therefore focus on the logical synthesis, structural characteristics, and potential utility of this compound, drawing upon the rich history and established methodologies for β-ketonitriles.

Introduction to the Versatility of β-Ketonitriles

β-Ketonitriles are organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This arrangement of functional groups imparts a unique reactivity profile, making them highly valuable precursors in the synthesis of a wide array of chemical structures, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents.[1][2] The dual electrophilic nature of the ketone and nitrile carbons, combined with the acidity of the α-protons, allows for a diverse range of chemical transformations.

Postulated Synthesis of this compound

The synthesis of this compound can be logically achieved through a Claisen-type condensation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[3][4] This approach involves the acylation of an acetonitrile anion with a suitable methoxy-functionalized ester.

Proposed Synthetic Pathway: Acylation of Acetonitrile

The most direct and historically precedented method for synthesizing a β-ketonitrile like this compound is the condensation of an ester with acetonitrile. In this case, a suitable starting material would be an ester of 3-methoxypropanoic acid, such as methyl 3-methoxypropanoate.

The reaction proceeds via the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxide leaving group yields the target β-ketonitrile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Postulated)

The following is a detailed, step-by-step methodology for the proposed synthesis of this compound based on established procedures for β-ketonitrile formation.

Materials:

-

Methyl 3-methoxypropanoate

-

Acetonitrile (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOt-Bu)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

-

Base Suspension: The strong base (e.g., 2.2 equivalents of NaH, washed with anhydrous hexanes to remove mineral oil) is suspended in anhydrous THF.

-

Addition of Reactants: A solution of methyl 3-methoxypropanoate (1 equivalent) and acetonitrile (1.2 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction: The reaction mixture is stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by the slow addition of 1 M HCl until the mixture is acidic.

-

Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x volume). The combined organic layers are then washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Physicochemical Properties and Spectroscopic Data

| Property | Predicted Value/Information |

| IUPAC Name | This compound |

| CAS Number | 97820-87-6 |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. |

| Spectroscopic Data (Predicted) | ¹H NMR: Expect signals for the methoxy group (singlet, ~3.4 ppm), two methylene groups adjacent to the ether and ketone (triplets, ~2.8-3.8 ppm), and a methylene group between the ketone and nitrile (singlet, ~3.5 ppm). ¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), the ketone carbonyl carbon (~200 ppm), and other aliphatic carbons. IR: Expect characteristic absorption bands for the nitrile group (~2250 cm⁻¹) and the ketone carbonyl group (~1720 cm⁻¹). Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127. |

Potential Applications in Research and Development

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature allows for a variety of subsequent chemical transformations.

Caption: Potential synthetic utility of this compound.

-

Heterocycle Synthesis: β-Ketonitriles are well-known precursors to a variety of heterocyclic systems.[2] For example, condensation with amidines or guanidines can lead to the formation of substituted pyrimidines, a common scaffold in medicinal chemistry. Reaction with hydrazines can yield pyrazoles.

-

Synthesis of Amines: The nitrile group can be reduced to a primary amine, which can then be further functionalized. This opens up possibilities for the synthesis of various nitrogen-containing compounds.

-

Further Functionalization: The ketone group can undergo a wide range of reactions, including reduction to an alcohol, conversion to an olefin via a Wittig reaction, or reaction with Grignard reagents to introduce new carbon-carbon bonds.

Conclusion

While the specific history of this compound remains to be fully elucidated in dedicated scientific literature, its chemical nature as a β-ketonitrile provides a strong foundation for understanding its synthesis, properties, and potential applications. The methodologies for producing β-ketonitriles are well-established, and a plausible and detailed synthetic route for this compound can be confidently proposed. Its bifunctional structure makes it a potentially valuable intermediate for the synthesis of a diverse range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. Further investigation into the reactivity and applications of this compound could reveal novel synthetic pathways and lead to the discovery of new chemical entities with valuable biological activities.

References

- Kiyokawa, K., et al. (2019). The acylation of the acetonitrile anion with lactones and esters in ethereal solvents was successfully exploited using inexpensive KOt-Bu to obtain a variety of β-ketonitriles and trifunctionalized building blocks, including useful O-unprotected diols.

- Zeng, G., et al. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. Journal of Organic Chemistry, 86, 861-867. [Link]

- Carvalho, P., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs.

- Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

- Wikipedia. (n.d.). Hoesch reaction. Wikipedia. [Link]

- Ruiz, D., et al. (2010). Spectrometric studies and theoretical calculations of some beta-ketonitriles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(2), 485-496. [Link]

- Various Authors. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

- Master Organic Chemistry. (2020).

- Organic Chemistry Portal. (n.d.).

- Hauser, C. R., & Eby, C. J. (1957). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1. Journal of the American Chemical Society, 79(3), 728–730. [Link]

- Google Patents. (n.d.). Process for the preparation of 5-oxonitriles.

- Dana Bioscience. (n.d.). This compound. Dana Bioscience. [Link]

- PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. PubChem. [Link]

- PubChem. (n.d.). 5-Methoxytryptophan. PubChem. [Link]

- Google Patents. (n.d.). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.

- Google Patents. (n.d.). Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

- Google Patents. (n.d.). 5-methoxy-psoralene as a new medicament and process for the synthesis.

- PubChem. (n.d.). 5-[2-[4-Methoxy-3-(trideuteriomethoxy)phenyl]ethyl-methylamino]-2-propan-2-yl-2-[3,4,5-tris(trideuteriomethoxy)phenyl]pentanenitrile. PubChem. [Link]

- ResearchGate. (n.d.). The spectroscopic characterization of the methoxy radical. II. Rotationally resolved à A21-X̃ E2 electronic and X̃ E2 microwave spectra of the perdeuteromethoxy radical CD3O.

Sources

- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

5-Methoxy-3-oxopentanenitrile as a building block in organic synthesis

An In-depth Technical Guide to 5-Methoxy-3-oxopentanenitrile: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Multifunctional Synthon

In the landscape of organic synthesis, the strategic design of molecular scaffolds with diverse reactivity is paramount for the efficient construction of complex target molecules. This compound is an emerging building block characterized by a unique combination of a ketone, a nitrile, and a methoxy group. This trifecta of functionalities, arranged in a compact five-carbon chain, offers a wealth of synthetic possibilities, particularly in the realm of heterocyclic chemistry. While direct literature on this specific molecule is nascent, its structural features as a β-ketonitrile suggest a rich and versatile reactivity profile, making it a molecule of significant interest for researchers in drug discovery and materials science.

This technical guide serves as a comprehensive overview of the synthetic potential of this compound. By drawing upon the well-established chemistry of β-ketonitriles and related methoxy-containing compounds, we will explore its proposed synthesis, predict its reactivity, and outline its potential applications as a precursor to a wide array of valuable heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These properties are essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 97820-87-6 | [1] |

| Molecular Formula | C₆H₉NO₂ | [2] |

| Molecular Weight | 127.14 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| SMILES | N#CCC(CCOC)=O | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Proposed Synthesis of this compound

The most common and efficient method for the synthesis of β-ketonitriles is the base-catalyzed condensation reaction between an ester and a nitrile, a transformation analogous to the Claisen condensation.[3] A plausible and scalable synthetic route to this compound would, therefore, involve the condensation of methyl 3-methoxypropanoate with acetonitrile in the presence of a strong base like sodium hydride or sodium amide.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

-

Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Solvent Addition: Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then add anhydrous tetrahydrofuran (THF).

-

Acetonitrile Addition: Cool the suspension to 0°C and add acetonitrile (1.5 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes.

-

Ester Addition: Add a solution of methyl 3-methoxypropanoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup: After completion, cool the reaction mixture to 0°C and quench by the slow addition of aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Predicted Reactivity and Synthetic Potential

The true synthetic utility of this compound lies in its potential as a versatile precursor for a wide range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents.[3]

Reactivity of the Core Functional Groups

-

Ketone: The ketone functionality can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination to introduce an amino group, and condensation reactions with various nucleophiles.

-

Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.

-

α-Methylene Groups: The methylene groups adjacent to the ketone and nitrile are acidic and can be deprotonated to form enolates, which can then be alkylated or acylated.

Synergistic Reactivity in Heterocycle Synthesis

The juxtaposition of the ketone and nitrile functionalities allows for a range of cyclization reactions to form various five- and six-membered heterocycles.

Substituted pyridines are a cornerstone of medicinal chemistry.[4] this compound is an ideal substrate for the Guareschi-Thorpe pyridine synthesis. Reaction with a second active methylene compound (e.g., cyanoacetamide) in the presence of a base like piperidine would lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Caption: General workflow for pyridine synthesis.

Pyrimidines are another class of heterocycles with significant biological activity. Condensation of this compound with urea, thiourea, or guanidine in the presence of a base like sodium ethoxide would provide access to a variety of substituted pyrimidines.

The reaction of β-dicarbonyl compounds with hydrazine derivatives is a classical method for the synthesis of pyrazoles.[5] this compound is expected to react readily with hydrazine or substituted hydrazines to yield 3- or 5-substituted pyrazoles, depending on the reaction conditions and the nature of the hydrazine.

Similarly, reaction with hydroxylamine hydrochloride in the presence of a base would lead to the formation of substituted isoxazoles.

Potential Applications in Drug Discovery

The heterocyclic scaffolds that can be synthesized from this compound are prevalent in a wide range of pharmaceuticals.

-

Pyridine Derivatives: The pyridine core is found in drugs such as nifedipine (a calcium channel blocker) and isoniazid (an antibiotic).

-

Pyrimidine Derivatives: The pyrimidine ring is a key component of many anticancer drugs, including 5-fluorouracil and imatinib.

-

Pyrazole Derivatives: Pyrazole-containing molecules have shown a broad spectrum of biological activities, including anti-inflammatory (e.g., celecoxib) and anticancer effects.

The methoxy group in this compound can also play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. It can influence solubility, metabolic stability, and receptor binding affinity.

Projected Experimental Protocols

Protocol 1: Synthesis of a Substituted Pyridine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and cyanoacetamide (1.0 equivalent) in ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The precipitated dihydropyridine intermediate can be collected by filtration.

-

Oxidation: Dissolve the intermediate in acetic acid and add nitric acid dropwise at room temperature.

-

Workup and Purification: Pour the reaction mixture into ice water and neutralize with a base. Extract the product with ethyl acetate, dry the organic layer, and purify by column chromatography.

Protocol 2: Synthesis of a Substituted Pyrimidine

-

Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reagent Addition: Add this compound (1.0 equivalent) and urea (1.1 equivalents) to the sodium ethoxide solution.

-

Reaction: Heat the mixture to reflux for 8-12 hours.

-

Workup: Cool the reaction mixture and neutralize with acetic acid.

-

Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Conclusion

This compound represents a promising yet underexplored building block for organic synthesis. Its unique combination of functional groups provides a platform for the synthesis of a diverse array of complex molecules, particularly heterocyclic compounds of medicinal importance. The proposed synthetic routes and reactions outlined in this guide, based on well-established chemical principles, highlight the vast potential of this molecule. Further research into the chemistry of this compound is warranted and is expected to unlock new avenues for the development of novel pharmaceuticals and functional materials.

References

- Dana Bioscience. This compound.

- Crysdot LLC. This compound.

- Fathi A. Abu-Shanab, et al. β-Aminocrotononitrile in heterocyclic synthesis: synthesis of polysubstituted pyridines as precursors to bicycles and polycycles. Journal of Heterocyclic Chemistry. 2006.

- Martins, M. A. P., et al. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. 2012.

- El-Sayed, R., et al. Methoxy- N -methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. Synlett. 2007.

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 5-Methoxy-3-oxopentanenitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled and indispensable tool in modern chemical sciences for the unambiguous structural elucidation of organic molecules.[1] For researchers and professionals in fields such as medicinal chemistry and materials science, a precise understanding of a molecule's spectral characteristics is fundamental to confirming its identity, assessing purity, and predicting its chemical behavior.

This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 5-methoxy-3-oxopentanenitrile. This molecule incorporates several key functional groups—a nitrile, a ketone, and a methoxy ether—whose electronic effects collectively influence the magnetic environments of its constituent nuclei. By synthesizing data from established chemical shift libraries, spectral databases, and the fundamental principles of NMR theory, we present a detailed prediction of its spectral parameters. This document is designed to serve as a practical reference for scientists engaged in the synthesis, isolation, or analysis of this compound or structurally related scaffolds.

Molecular Structure and NMR Designations

The systematic name this compound describes a five-carbon chain where the nitrile group defines Carbon-1 (C-1). The structure features a ketone at C-3 and a methoxy substituent at C-5. The unique proton and carbon environments are labeled below for clarity in the subsequent spectral analysis.

Figure 1: Molecular structure of this compound with designations for unique proton (Hₐ, Hᵦ, H꜀, H꜀ₕ₃) and carbon (C₁-C₆) environments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The chemical shift (δ) of each signal is primarily influenced by the proximity of electron-withdrawing groups (ketone, nitrile, and ether oxygen), which deshield the protons, causing them to resonate further downfield.[2]

Summary of Predicted ¹H NMR Data

The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below. These estimations are based on additive models and data from analogous structures found in chemical literature.[3][4]

| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Approx. J (Hz) | Rationale |

| Hₐ | -C(=O)-CH₂ -CN | 3.65 | Singlet (s) | 2H | - | Flanked by two strong electron-withdrawing groups (ketone and nitrile), leading to significant deshielding. No adjacent protons for coupling. |

| Hᵦ | -C(=O)-CH₂ -CH₂- | 2.95 | Triplet (t) | 2H | 6.5 | α to a ketone and β to an ether oxygen. Deshielded by the carbonyl group. Coupled to the two H꜀ protons. |

| H꜀ | -CH₂ -O-CH₃ | 3.75 | Triplet (t) | 2H | 6.5 | α to the highly electronegative ether oxygen, causing a strong downfield shift. Coupled to the two Hᵦ protons. |

| H꜀ₕ₃ | -O-CH₃ | 3.35 | Singlet (s) | 3H | - | Protons of the methoxy group, deshielded by the attached oxygen. No adjacent protons for coupling. |

Causality of Predicted Resonances and Couplings

The methylene protons Hₐ are positioned between a ketone and a nitrile group. Both functional groups exert a strong inductive electron-withdrawing effect and a magnetic anisotropic effect, resulting in the most downfield-shifted methylene signal, predicted around 3.65 ppm. As there are no protons on adjacent carbons (C-1 or C-3), this signal is expected to be a sharp singlet.

The protons of the methoxy group, H꜀ₕ₃ , are deshielded by the adjacent oxygen atom and are predicted to appear as a singlet at approximately 3.35 ppm.

The remaining two methylene groups, Hᵦ and H꜀ , form an ethyl-like spin system (-CH₂-CH₂-). The H꜀ protons, being directly attached to the ether oxygen at C-5, are more strongly deshielded and are predicted to resonate further downfield at ~3.75 ppm. The Hᵦ protons at C-4 are primarily influenced by the ketone at C-3 and are expected at ~2.95 ppm. Due to vicinal coupling, both signals are predicted to be triplets with a coupling constant (³JHH) of approximately 6.5 Hz.

Figure 3: Labeled carbon environments in this compound and their corresponding predicted ¹³C chemical shifts.

Recommended Experimental Protocol for Spectral Acquisition

To validate these predictions, the following experimental protocol provides a robust methodology for acquiring high-quality NMR spectra. This protocol represents a self-validating system by ensuring sample purity, appropriate solvent selection, and sufficient data acquisition time.

Sample Preparation

-